molecular formula C19H17ClN4O3S B5986566 N-(3-chloro-4-methylphenyl)-2-[(2Z)-2-[(E)-(3-hydroxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide

N-(3-chloro-4-methylphenyl)-2-[(2Z)-2-[(E)-(3-hydroxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide

Cat. No.: B5986566
M. Wt: 416.9 g/mol
InChI Key: CLVMSZVMFQYUFF-UFFVCSGVSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-[(2Z)-2-[(E)-(3-hydroxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a hydrazone linkage, and a chlorinated aromatic ring.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(2Z)-2-[(E)-(3-hydroxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3S/c1-11-5-6-13(8-15(11)20)22-17(26)9-16-18(27)23-19(28-16)24-21-10-12-3-2-4-14(25)7-12/h2-8,10,16,25H,9H2,1H3,(H,22,26)(H,23,24,27)/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVMSZVMFQYUFF-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC(=NN=CC3=CC(=CC=C3)O)S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)CC2C(=O)N/C(=N/N=C/C3=CC(=CC=C3)O)/S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-chloro-4-methylphenyl)-2-[(2Z)-2-[(E)-(3-hydroxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the hydrazone linkage: This step involves the reaction of 3-hydroxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Cyclization to form the thiazolidinone ring: The hydrazone intermediate is then reacted with thioglycolic acid under acidic conditions to form the thiazolidinone ring.

    Acylation: The final step involves the acylation of the thiazolidinone intermediate with 3-chloro-4-methylphenyl isocyanate to yield the target compound.

Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

N-(3-chloro-4-methylphenyl)-2-[(2Z)-2-[(E)-(3-hydroxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage or other functional groups.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Scientific Research Applications

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[(2Z)-2-[(E)-(3-hydroxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. Its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through the modulation of specific signaling pathways.

Comparison with Similar Compounds

N-(3-chloro-4-methylphenyl)-2-[(2Z)-2-[(E)-(3-hydroxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide can be compared with other similar compounds, such as:

    N-(3-chloro-4-methylphenyl)acetamide: This compound lacks the thiazolidinone ring and hydrazone linkage, making it less complex and potentially less active in certain applications.

    3-chloro-4-methoxy-N-(3-methoxyphenyl)benzamide: This compound has a similar aromatic structure but different functional groups, which may result in different chemical and biological properties.

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